4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
The compound 4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic molecule characterized by:
- A tricyclic core (7.4.0.0²,⁷ system) with nitrogen atoms at positions 3,7,8,10.
- Methyl substituents at positions 4, 11, and 12.
- A piperazine moiety linked to a 2-naphthalen-1-yloxyethyl group at position 4.
Properties
IUPAC Name |
4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O/c1-19-17-20(2)29-27-26(19)28-30-21(3)18-25(34(28)31-27)33-13-11-32(12-14-33)15-16-35-24-10-6-8-22-7-4-5-9-23(22)24/h4-10,17-18H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTENYSCDBCTTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCOC5=CC=CC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the tetrazatricyclo structure and the introduction of the naphthalen-1-yloxyethyl and piperazin-1-yl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features and substituents of the target compound with related molecules:
Key Observations:
- Substituent Diversity: The target compound’s naphthalenyloxyethyl-piperazine group distinguishes it from analogs with pyridine (CAS 900265-47-6) or chlorophenyl () substituents.
- Core Flexibility: The tetrazatricyclo[7.4.0.0²,⁷] core in the target compound and CAS 900265-47-6 contrasts with oxadiazolo-thiazinone () or trioxatetracyclo systems (), which may alter conformational stability .
Physicochemical and Crystallographic Comparisons
- Crystal Data : The chlorophenyl-piperazine derivative () crystallizes in an orthorhombic system (space group P212121) with cell parameters a = 8.0138 Å, b = 10.7218 Å, c = 28.0174 Å. This suggests tight packing due to polar substituents, whereas the target compound’s bulkier naphthalene group might reduce crystallinity .
- Solubility : Piperazine derivatives with halogenated or pyridine groups (e.g., CAS 900265-47-6) typically exhibit moderate water solubility (~0.1–1 mg/mL), while the naphthalenyloxyethyl group in the target compound may lower aqueous solubility due to increased hydrophobicity .
Pharmacological Implications (Inferred)
- Piperazine Role : Piperazine moieties are common in bioactive molecules, often enhancing binding to targets like serotonin or dopamine receptors. The 2-naphthalen-1-yloxyethyl group in the target compound could modulate selectivity for receptors with hydrophobic binding pockets .
- The target compound’s safety profile remains uncharacterized but warrants caution .
Biological Activity
The compound 4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on the available literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Tetrazatricyclo structure : This unique bicyclic framework is associated with various biological activities.
- Piperazine moiety : Known for its pharmacological properties, it often contributes to the binding affinity of compounds to biological targets.
- Naphthalenyl group : This aromatic system can enhance lipophilicity and bioavailability.
Table 1: Structural Components
| Component | Description |
|---|---|
| Tetrazatricyclo structure | Bicyclic framework with tetrazole rings |
| Piperazine | A six-membered ring containing two nitrogen atoms |
| Naphthalenyl group | Aromatic hydrocarbon enhancing lipophilicity |
Anticancer Properties
Research indicates that compounds similar to the target molecule exhibit significant anticancer activity. The tetrazatricyclo structure has been linked to cell cycle inhibition, particularly against CDK4-mediated pathways which are crucial in cancer proliferation.
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. This has been demonstrated in various studies where related compounds showed efficacy against multiple cancer types.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with piperazine structures are known to interact with serotonin and dopamine receptors.
- Case Study : A study examining similar piperazine derivatives revealed their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.
Antimicrobial Activity
There is emerging evidence that compounds with naphthalene and piperazine functionalities possess antimicrobial properties. The lipophilic nature of the naphthalene group may facilitate membrane penetration of microbial cells.
- Research Findings : In vitro studies have demonstrated that derivatives of this compound exhibit activity against both gram-positive and gram-negative bacteria.
In Vitro Studies
Recent investigations into the biological activity of related compounds have provided insights into their mechanisms:
- Cell Line Studies : Compounds similar to the target molecule were tested on various cancer cell lines, showing IC50 values in the low micromolar range.
- Receptor Binding Assays : Piperazine derivatives displayed significant binding affinities for serotonin receptors, suggesting potential for mood disorder treatments.
In Vivo Studies
Animal models have also been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds:
- Tumor Models : In vivo studies demonstrated a reduction in tumor size when treated with compounds featuring similar structural motifs.
- Behavioral Tests : Neuropharmacological testing in rodents indicated improvements in anxiety-like behaviors following administration of piperazine-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
